Cas no 937046-95-2 (N-(1H-pyrrol-1-yl)(tert-butoxy)formamide)

N-(1H-pyrrol-1-yl)(tert-butoxy)formamide structure
937046-95-2 structure
Produktname:N-(1H-pyrrol-1-yl)(tert-butoxy)formamide
CAS-Nr.:937046-95-2
MF:C9H14N2O2
MW:182.219662189484
MDL:MFCD09863891
CID:844612
PubChem ID:49760548

N-(1H-pyrrol-1-yl)(tert-butoxy)formamide Chemische und physikalische Eigenschaften

Namen und Kennungen

    • tert-Butyl 1H-pyrrol-1-ylcarbamate
    • 1-N-Boc-Aminopyrrole
    • Carbamic acid, N-1H-pyrrol-1-yl-, 1,1-dimethylethyl ester
    • Pyrrol-1-yl-carbamicacid tert-butyl ester
    • N-(1H-pyrrol-1-yl)-carbamic acid tert-butyl ester
    • N-(Boc-amino)pyrrole
    • QC-728
    • SC4442
    • PYRROL-1-YL-CARBAMIC ACID TERT-BUTYL ESTER
    • 1,1-Dimethylethyl N-1H-pyrrol-1-ylcarbamate (ACI)
    • tert-Butyl (1H-pyrrol-1-yl)carbamate
    • N-(1H-pyrrol-1-yl)(tert-butoxy)formamide
    • 937046-95-2
    • EC 810-523-3
    • AKOS006314517
    • DTXSID40678242
    • SY020948
    • MFCD09863891
    • CS-W001687
    • BCP30713
    • JDOTVVAIWOCYFL-UHFFFAOYSA-N
    • tert-Butyl1H-pyrrol-1-ylcarbamate
    • MB07933
    • tert-butyl N-pyrrol-1-ylcarbamate
    • NS00004420
    • EN300-180266
    • DB-079666
    • 1-(Boc-amino)pyrrole
    • AS-54675
    • SCHEMBL59469
    • MDL: MFCD09863891
    • Inchi: 1S/C9H14N2O2/c1-9(2,3)13-8(12)10-11-6-4-5-7-11/h4-7H,1-3H3,(H,10,12)
    • InChI-Schlüssel: JDOTVVAIWOCYFL-UHFFFAOYSA-N
    • Lächelt: O=C(NN1C=CC=C1)OC(C)(C)C

Berechnete Eigenschaften

  • Genaue Masse: 182.10600
  • Monoisotopenmasse: 182.106
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 13
  • Anzahl drehbarer Bindungen: 4
  • Komplexität: 181
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topologische Polaroberfläche: 43.3A^2

Experimentelle Eigenschaften

  • Dichte: 1.06
  • Brechungsindex: 1.505
  • PSA: 43.26000
  • LogP: 2.03970

N-(1H-pyrrol-1-yl)(tert-butoxy)formamide Sicherheitsinformationen

  • Signalwort:Warning
  • Gefahrenhinweis: H302-H317
  • Warnhinweis: P280
  • Lagerzustand:Sealed in dry,2-8°C

N-(1H-pyrrol-1-yl)(tert-butoxy)formamide Zolldaten

  • HS-CODE:2933990090
  • Zolldaten:

    China Zollkodex:

    2933990090

    Übersicht:

    299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

    Zusammenfassung:

    299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

N-(1H-pyrrol-1-yl)(tert-butoxy)formamide Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Chemenu
CM198089-10g
Pyrrol-1-yl-carbamicacid tert-butyl ester
937046-95-2 95%+
10g
$*** 2023-05-29
ChemScence
CS-W001687-25g
tert-Butyl (1H-pyrrol-1-yl)carbamate
937046-95-2
25g
$58.0 2022-04-26
Chemenu
CM198089-50g
Pyrrol-1-yl-carbamicacid tert-butyl ester
937046-95-2 95%+
50g
$*** 2023-03-29
Chemenu
CM198089-100g
Pyrrol-1-yl-carbamicacid tert-butyl ester
937046-95-2 95%+
100g
$303 2021-08-05
Enamine
EN300-180266-0.5g
N-(1H-pyrrol-1-yl)(tert-butoxy)formamide
937046-95-2 95%
0.5g
$49.0 2023-09-19
Enamine
EN300-180266-5.0g
N-(1H-pyrrol-1-yl)(tert-butoxy)formamide
937046-95-2 95%
5g
$188.0 2023-05-26
eNovation Chemicals LLC
D605614-5G
N-(1H-pyrrol-1-yl)(tert-butoxy)formamide
937046-95-2 97%
5g
$255 2023-05-12
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T914238-250mg
Tert-Butyl (1H-pyrrol-1-yl)carbamate
937046-95-2 98%
250mg
273.60 2021-05-17
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY020948-5g
1-(Boc-amino)pyrrole
937046-95-2 ≥95%
5g
¥105.0 2023-09-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SL579-1g
N-(1H-pyrrol-1-yl)(tert-butoxy)formamide
937046-95-2 97%
1g
55.0CNY 2021-07-14

N-(1H-pyrrol-1-yl)(tert-butoxy)formamide Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  rt; 10 h, rt → 90 °C
Referenz
Method for preparing 7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine as GS-441524 intermediate for treating feline infectious peritonitis (FIP)
, China, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  > 1 h, 90 °C; cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Referenz
Preparation of pyrrolo[2,1-f][1,2,4]triazin-4-ylamines as IGF-1R kinase inhibitors for the treatment of cancer and other hyperproliferative diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: N-Methyl-2-pyrrolidone ,  Water ;  rt; rt → 90 °C; 12 h, 90 °C
Referenz
Synthesis of 7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
Zheng, Jun; Cao, Guo-rui, Huaxue Shiji, 2020, 42(5), 608-611

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  5 h, 85 °C
Referenz
Dibromides of BOC-protected 1-aminopyrrole and 4-amino-1,2,4-triazole: synthesis, X-ray molecular structure, and NMR behavior
Yamamoto, Takakazu; Tanaka, Gentaro; Fukumoto, Hiroki; Koizumi, Take-aki, Heterocycles, 2009, 78(1), 117-125

Herstellungsverfahren 5

Reaktionsbedingungen
Referenz
Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir
Roy, Sarabindu; Yadaw, Ajay; Roy, Subho; Sirasani, Gopal; Gangu, Aravind; et al, Organic Process Research & Development, 2022, 26(1), 82-90

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: N-Methyl-2-pyrrolidone ,  Water ;  rt → 90 °C; 1 h, 90 °C; 12 h, 90 °C; 90 °C → 24 °C
1.2 Solvents: Water ;  25 min, 24 °C
Referenz
Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1,2,4]triazines
Thieu, Tho; Sclafani, Joseph A.; Levy, Daniel V.; McLean, Andrew; Breslin, Henry J.; et al, Organic Letters, 2011, 13(16), 4204-4207

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Catalysts: Hydrochloric acid Solvents: 1,4-Dioxane ;  90 °C
Referenz
Discovery of Rogaratinib (BAY 1163877): a pan-FGFR Inhibitor
Collin, Marie-Pierre ; Lobell, Mario; Huebsch, Walter; Brohm, Dirk; Schirok, Hartmut; et al, ChemMedChem, 2018, 13(5), 437-445

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Catalysts: Squaraine Solvents: 1,4-Dioxane ;  rt; rt → 90 °C; 3 h, pH 6.0, 90 °C; 90 °C → 98 °C; 4 h, 98 °C; 98 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  10 min, rt
Referenz
Green preparation of remdesivir intermediate 7-iodopyrrolo[2,1-F][1,2,4]triazine-4-amine
, China, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  overnight, rt → 90 °C
Referenz
N-heterocycle-containing derivative and its pharmaceutical application
, China, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  20 h, 90 °C; 90 °C → 20 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Referenz
Pyrrolopyridazines and pyrrolotriazines as janus kinase inhibitors and their preparation and use for the treatment of JAK-associated diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Pyridine ,  Pyridinium chloride Solvents: 1,4-Dioxane ;  7 h, 102 °C
Referenz
Preparation of the monohydrate of rogaratinib hydrochloride and solid states thereof
, World Intellectual Property Organization, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  > 1 h, 90 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, cooled
Referenz
Preparation of substituted 4-amino-pyrrolotriazine derivatives useful for treating hyper-proliferative disorders and diseases associated with angiogenesis
, World Intellectual Property Organization, , ,

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  > 1 h, 90 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Referenz
Preparation of substituted 4-aminopyrrolotriazine derivatives useful for treating hyperproliferative disorders and diseases associated with angiogenesis
, World Intellectual Property Organization, , ,

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: N-Methyl-2-pyrrolidone ,  Water ;  rt; 20 h, rt → 70 °C
Referenz
Method for preparing 6-bromo-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one by esterification
, China, , ,

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  rt; 48 h, rt → 100 °C
Referenz
Preparing method and application of tricyclic compounds capable of inhibiting EGFR kinase mutant
, China, , ,

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: N-Methyl-2-pyrrolidone ,  Water ;  33 h, 90 °C
Referenz
Preparation of substituted bicyclic heteroaryls as CRTH2 antagonists
, World Intellectual Property Organization, , ,

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  20 h, 90 °C; 90 °C → 20 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
Referenz
Preparation of multicyclic heterocycles as Janus kinase inhibitors for treating cancer or modifying an immune response
, World Intellectual Property Organization, , ,

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  20 h, 90 °C; 90 °C → 20 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Referenz
Preparation of piperidine derivatives as immunosuppressant for the treatment of diseases associated with pathologic JAK3 activation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  rt → 115 °C; 1 h, 115 °C; 115 °C → 95 °C; overnight, 95 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  acidified
Referenz
Preparation of CDK kinase inhibitors
, World Intellectual Property Organization, , ,

N-(1H-pyrrol-1-yl)(tert-butoxy)formamide Raw materials

N-(1H-pyrrol-1-yl)(tert-butoxy)formamide Preparation Products

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:937046-95-2)N-(1H-pyrrol-1-yl)(tert-butoxy)formamide
A859671
Reinheit:99%
Menge:250.0g
Preis ($):219.0